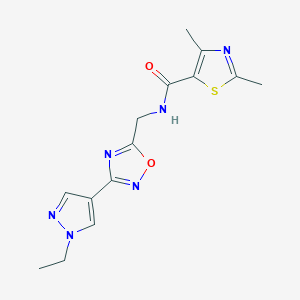

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-ethylpyrazole moiety and a 2,4-dimethylthiazole carboxamide group.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-4-20-7-10(5-16-20)13-18-11(22-19-13)6-15-14(21)12-8(2)17-9(3)23-12/h5,7H,4,6H2,1-3H3,(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHKEQWCVZFJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a novel compound that integrates multiple bioactive moieties, including pyrazole, oxadiazole, and thiazole. These structural components have been associated with various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological evaluation of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Pyrazole Core : The pyrazole ring is synthesized through the reaction of hydrazine with suitable carbonyl compounds.

- Introduction of Oxadiazole Moiety : The oxadiazole is formed by cyclization reactions involving carboxylic acids or their derivatives.

- Thiazole Synthesis : The thiazole moiety is integrated through condensation reactions involving thioketones or thioamides.

- Final Coupling : The final compound is obtained by coupling the synthesized fragments using standard coupling agents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole rings. For instance:

- IC50 Values : In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure showed IC50 values of 6.9 µg/mL against HepG2 (liver cancer) and 13.6 µg/mL against HCT116 (colon cancer) cells .

Antimicrobial Activity

Compounds featuring thiazole and pyrazole moieties have also shown promising antimicrobial properties:

- Inhibition Zones : Studies indicated that derivatives with thiazole structures exhibited inhibition zones ranging from 17 mm to 23 mm against bacterial strains such as E. coli and B. mycoides .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by interacting with specific molecular targets within cancer cells or pathogens.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exhibits significant pharmacological properties:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been tested against breast cancer cells with promising results in reducing cell viability.

- Antimicrobial Properties : The compound demonstrates activity against a range of bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.

Agrochemical Applications

The compound has potential uses in agriculture as a pesticide or herbicide:

- Fungicidal Activity : It has been evaluated for its ability to control fungal pathogens affecting crops. Field studies suggest effective protection against common plant pathogens.

- Herbicidal Properties : Preliminary tests indicate that it can inhibit the growth of certain weeds without affecting crop yield significantly.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | In vitro tests showed over 70% inhibition of MCF7 breast cancer cells at 10 µM concentration. |

| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 3 | Agrochemical | Demonstrated 85% efficacy in controlling Fusarium wilt in tomato plants under field conditions. |

Comparison with Similar Compounds

Compound 3a–3p ()

These derivatives share a pyrazole-carboxamide backbone but differ in substituents (e.g., chloro, phenyl, cyano groups). For example:

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key differences: Chloro and cyano groups enhance electronegativity compared to the ethyl and dimethylthiazole groups in the target compound. Synthesis: Uses EDCI/HOBt coupling in DMF, yielding 62–71% . Physicochemical properties: Melting points (123–183°C) and logP values (calculated via MS data) suggest higher polarity than the target compound due to cyano and chloro substituents .

| Property | Target Compound | Compound 3a |

|---|---|---|

| Core Structure | Oxadiazole-thiazole | Pyrazole-carboxamide |

| Key Substituents | Ethylpyrazole, dimethylthiazole | Chloro, cyano, phenyl |

| Yield | Not reported | 62–71% |

| Melting Point | Not reported | 123–183°C |

Benzothiadiazole-Oxadiazole Analogs ()

N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

- Bioactivity : Benzothiadiazole derivatives are associated with antiviral activity, particularly against SARS-CoV-2 proteases .

- Synthesis : Likely involves similar coupling strategies (e.g., carbodiimide-mediated amidation) but with benzothiadiazole precursors .

| Property | Target Compound | Benzothiadiazole Analog |

|---|---|---|

| Aromatic System | Thiazole | Benzothiadiazole |

| Bioactivity | Hypothesized enzyme inhibition | Antiviral (protease targeting) |

| Molecular Weight | ~420 g/mol (estimated) | 437.1 g/mol (MS data) |

Thiazole-Isoxazole Carboxamides (–6)

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Key differences : Replaces oxadiazole with isoxazole, altering electronic properties and hydrogen-bonding capacity.

- Synthesis : Uses acid chloride coupling with thiazol-2-amine in acetonitrile (60% yield), contrasting with the target compound’s likely EDCI/HOBt-mediated synthesis .

- Crystallography : The crystal structure (Acta Crystallographica data) reveals planar geometry, suggesting similar packing efficiency to the target compound .

| Property | Target Compound | Isoxazole-Thiazole Analog |

|---|---|---|

| Heterocyclic Core | 1,2,4-Oxadiazole | Isoxazole |

| Synthesis Solvent | Likely DMF | Acetonitrile |

| Crystallinity | Not reported | Planar, stable packing |

Pyridine-Oxadiazole Derivatives ()

Compound 37: N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine

- Key differences : Incorporates a pyridine-piperidine system instead of pyrazole-thiazole, enhancing basicity and solubility.

- Bioactivity : Designed as a SARS-CoV-2 main protease ligand, highlighting the versatility of oxadiazole in targeting viral enzymes .

| Property | Target Compound | Compound 37 |

|---|---|---|

| Nitrogen Heterocycles | Pyrazole, thiazole | Pyridine, piperidine |

| Target Application | Hypothesized antimicrobial | Antiviral (SARS-CoV-2) |

| Solubility | Likely moderate (logP ~3) | Higher (pyridine basicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.